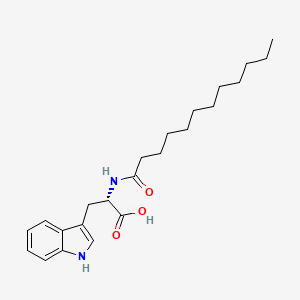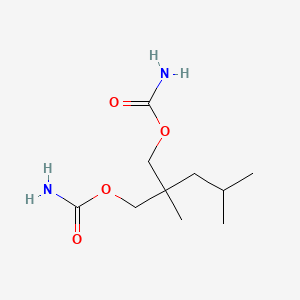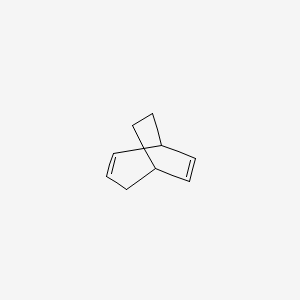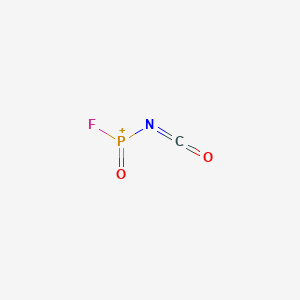
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-(hydroxymethyl)-, methacrylate is a unique organosilicon compound It is characterized by its bicyclic structure, which includes oxygen, nitrogen, and silicon atoms
準備方法
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate typically involves the reaction of silatrane HSi(OCH2CH2)3N with various reagents. One common method is the reaction with mercury(II) salts (HgX2) where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br. This reaction yields the corresponding 1-substituted silatranes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly with halides and other nucleophiles. Common reagents used in these reactions include mercury(II) salts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
科学的研究の応用
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of 1-substituted silatranes.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate include:
- 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-
- 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methoxy-
- 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl- These compounds share a similar bicyclic structure but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and potential applications .
特性
CAS番号 |
23395-20-2 |
|---|---|
分子式 |
C11H19NO5Si |
分子量 |
273.36 g/mol |
IUPAC名 |
2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO5Si/c1-10(2)11(13)14-9-18-15-6-3-12(4-7-16-18)5-8-17-18/h1,3-9H2,2H3 |
InChIキー |
CMQAKAKMGJTASF-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC[Si]12OCCN(CCO1)CCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)


![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)

![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)
![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)



![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)
